molecular formula C20H20N4O2S2 B11006514 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-4-yl)acetamide

2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-4-yl)acetamide

Cat. No.: B11006514
M. Wt: 412.5 g/mol
InChI Key: LHKJNASJKPNUPI-UHFFFAOYSA-N
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Description

2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-4-yl)acetamide is a complex organic compound that features a unique combination of thieno[2,3-d]pyrimidine and indole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen heteroatoms in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-4-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidine-2-carbaldehyde with 1H-indole-4-acetamide in the presence of a suitable base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and scalability. Purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where thiol groups can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-4-yl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits potential as a bioactive molecule with applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.

    Industry: It is utilized in material science for the development of organic semiconductors, corrosion inhibitors, and other functional materials.

Mechanism of Action

The mechanism of action of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to the inhibition or activation of specific biochemical processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidine-2-carbaldehyde
  • 1H-indole-4-acetamide
  • 2-(4-chlorophenyl)-5-hydroxy-4,5-dimethyl-6-phenyl-5,8-dihydro[2,3-d]pyrimidin-7(6H)-one

Uniqueness

2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-4-yl)acetamide is unique due to its combined thieno[2,3-d]pyrimidine and indole structures, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C20H20N4O2S2

Molecular Weight

412.5 g/mol

IUPAC Name

N-(1H-indol-4-yl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C20H20N4O2S2/c1-11(2)16-8-13-19(26)23-17(24-20(13)28-16)9-27-10-18(25)22-15-5-3-4-14-12(15)6-7-21-14/h3-8,11,21H,9-10H2,1-2H3,(H,22,25)(H,23,24,26)

InChI Key

LHKJNASJKPNUPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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